3-Acetyl-2-chloromethylpyridine
Description
3-Acetyl-2-chloromethylpyridine is a pyridine derivative characterized by an acetyl group (-COCH₃) at the 3-position and a chloromethyl group (-CH₂Cl) at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their biological activity and structural versatility .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-[2-(chloromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)7-3-2-4-10-8(7)5-9/h2-4H,5H2,1H3 |
InChI Key |
RQKUZPYVIPBSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Acetyl-2-chloromethylpyridine, we compare its structural and physicochemical attributes with related pyridine derivatives. Key compounds include:
3-Acetylpyridine (CAS 5837-78-5)
- Properties: Molecular Weight: 128.17 g/mol Water Solubility: 1289 mg/L Log Kow (Octanol-Water Partition Coefficient): 2.18 Vapor Pressure: 2.17 mm Hg @ 20°C .
- Key Differences : The absence of a chloromethyl group reduces halogen-mediated reactivity (e.g., nucleophilic substitution) compared to this compound. Higher water solubility may correlate with reduced lipophilicity.
3-(Chloromethyl)-2-methylpyridine•HCl
- Structure : Chloromethyl group at the 3-position and methyl group at the 2-position; hydrochloride salt form .
- The hydrochloride salt likely enhances solubility in polar solvents compared to neutral this compound.
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide
- Structure : Chloroacetamide linked to a hydroxypyridine ring .
- Key Differences : The hydroxyl group increases hydrogen-bonding capacity, improving aqueous solubility. The acetamide moiety may confer different biological activity profiles compared to acetyl or chloromethyl groups.
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
- Structure : Acetyl group at the 3-position, methoxy at 2-position, and methyl at 5-position .
- Key Differences : Methoxy (-OCH₃) is electron-donating, opposing the electron-withdrawing effects of chloromethyl. This could alter aromatic electrophilic substitution patterns and stability.
Data Table: Comparative Properties of Pyridine Derivatives
Research Findings and Implications
- Reactivity Trends : Chloromethyl groups enhance halogen-based reactivity (e.g., nucleophilic substitution), while acetyl groups facilitate condensation or cyclization reactions .
- Solubility and Bioavailability : Hydroxyl or salt forms (e.g., 3-(Chloromethyl)-2-methylpyridine•HCl) improve solubility, whereas lipophilic groups (e.g., chloromethyl) may enhance membrane permeability .
- Structural-Activity Relationships : Electron-withdrawing substituents (e.g., -Cl, -COCH₃) can direct electrophilic attacks to specific ring positions, influencing drug design or material properties .
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